molecular formula C8H7N5O3S B10893268 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10893268
M. Wt: 253.24 g/mol
InChI Key: ANMCEFNNAFUIBR-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features a hybrid structure combining pyrazole and thiazole heterocycles, two privileged scaffolds known for their diverse biological activities. The pyrazole carboxamide core is a recognized pharmacophore in agrochemical and pharmaceutical research. Studies on closely related pyrazole carboxamide compounds have demonstrated potent antifungal activity by disrupting mitochondrial function in pathogens, specifically by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . Furthermore, the strategic fusion of a pyrazole ring with a thiazole ring via a carboxamide linker is a validated approach in anticancer agent discovery . Similar molecular frameworks have shown promising multitarget actions against critical cancer signaling pathways, exhibiting cytotoxicity and inhibiting key protein kinases like EGFR, HER2, and VEGFR-2 . The incorporation of the thiazole ring can enhance the molecule's ability to engage in hydrogen bonding and other key molecular interactions, potentially improving affinity and selectivity for biological targets . This compound is intended for research applications only, including as a reference standard in biological assays, a building block in synthetic chemistry, and a lead compound for investigating new mechanisms of action in oncology and antimicrobial research. All products are for research use only and are not intended for human or animal use.

Properties

Molecular Formula

C8H7N5O3S

Molecular Weight

253.24 g/mol

IUPAC Name

2-methyl-4-nitro-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H7N5O3S/c1-12-6(5(4-10-12)13(15)16)7(14)11-8-9-2-3-17-8/h2-4H,1H3,(H,9,11,14)

InChI Key

ANMCEFNNAFUIBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which subsequently reacts with thiazol-2-amine in the presence of a base (e.g., triethylamine). For example, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride reacts with thiazol-2-amine in dichloromethane at 25°C, yielding the target compound in 65–75% yield after recrystallization.

Direct Coupling Using Activators

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct amide bond formation between the carboxylic acid and thiazol-2-amine. This method avoids the isolation of the acid chloride, improving safety and scalability. A typical protocol involves stirring the acid, amine, EDC, and HOBt in dimethylformamide (DMF) at 0°C for 12 hours, achieving yields of 70–80%.

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Scalability
Acid ChlorideSOCl₂, Et₃N65–75≥98Moderate
Direct CouplingEDC, HOBt70–80≥95High

Alternative Routes: Cycloaddition and Multicomponent Reactions

1,3-Dipolar Cycloaddition

Copper-catalyzed cycloaddition of diazo compounds with alkynes offers an alternative pathway. For instance, ethyl diazoacetate reacts with propiolic acid derivatives in the presence of Cu(OTf)₂ to form polysubstituted pyrazoles. While this method provides access to diverse pyrazole frameworks, its applicability to the target compound requires further optimization for introducing the nitro and carboxamide groups.

Multicomponent Reactions (MCRs)

Harigae et al. demonstrated a one-pot synthesis of 1,3-disubstituted pyrazoles from terminal alkynes, aldehydes, and hydrazines using molecular iodine as a catalyst. Adapting this approach, phenylacetylene derivatives could be coupled with nitro-containing aldehydes and methylhydrazine to streamline the synthesis. However, regioselectivity challenges persist, necessitating precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can act as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent cancers such as prostate cancer. The compound's mechanism involves antagonizing androgen receptors, thereby inhibiting cancer cell proliferation.

Case Study:
A study evaluated the effects of various pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds with similar structures effectively reduced cell viability and induced apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazole derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL
This compoundP. aeruginosa20 µg/mL

These findings suggest that the presence of the thiazole moiety enhances the compound's efficacy against various bacterial strains .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of thiazole-containing compounds. They have been shown to modulate various biochemical pathways associated with neurodegenerative diseases.

Case Study:
A research article discussed how thiazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes and downregulating pro-apoptotic factors . This suggests a promising avenue for developing therapies for conditions like Alzheimer's disease.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been documented, with potential applications in treating inflammatory diseases such as arthritis.

Mechanism of Action:
Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus reducing inflammation and associated pain .

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the thiazole and pyrazole rings may interact with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Insights

  • Nitro Group Positioning: The nitro group at the pyrazole 4-position is conserved in this compound and its analogs (e.g., 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide ).
  • Thiazole vs. Benzyl Substituents : Replacing the thiazole-2-yl group with a benzyl moiety (as in N-Benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide ) increases lipophilicity, which may alter pharmacokinetic properties like membrane permeability.
  • Bioactivity Trends : Thiazole-containing compounds (e.g., 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ) demonstrate anticancer activity, suggesting the thiazole ring may enhance interactions with cellular targets. Similarly, thiazole-thiophene hybrids exhibit radical scavenging properties , highlighting the versatility of thiazole in drug design.

Key Research Findings

  • Enzyme Inhibition: Analogs like 2-aminothiazole-based heterocycles show 100% PDE5 inhibition at 10 μM, comparable to sildenafil .
  • Anticancer Activity : Thiazole-pyrazole hybrids (e.g., 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) inhibit lung cancer cell growth by 40% , underscoring the therapeutic relevance of the thiazole moiety.
  • Antioxidant Properties : Thiazole-thiophene hybrids demonstrate IC₅₀ values of 6.2 μM for superoxide inhibition, outperforming standards like ascorbic acid .

Biological Activity

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anticonvulsant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class and features a thiazole moiety, which is significant for its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C8_{8}H8_{8}N4_{4}O3_{3}S
  • Molecular Weight : 232.24 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results against various pathogens, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
  • Mechanism of Action : The compound acts by inhibiting DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate synthesis, respectively.
CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against liver carcinoma cell lines.

Key Findings :

  • Cytotoxicity Assays : The compound exhibited cytotoxic effects with IC50_{50} values below those of the reference drug doxorubicin in several cancer cell lines .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring significantly enhances cytotoxic activity. For instance, a methyl group at position 4 of the phenyl ring improves efficacy against cancer cells.
CompoundIC50_{50} (µM)Cell Line
This compound< DoxorubicinHepG2

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been noted in several studies.

Key Findings :

  • Efficacy : Compounds with similar structures have shown significant anticonvulsant activity, suggesting that modifications to the thiazole or pyrazole moieties may enhance this property.
  • Mechanism : The mechanism may involve modulation of neurotransmitter systems or ion channels involved in seizure activity.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated several pyrazole derivatives against multi-drug resistant (MDR) pathogens. The results indicated that compounds similar to this compound were effective in inhibiting biofilm formation and showed bactericidal activity .
  • Cytotoxicity Assessment in Cancer Research : In vitro studies on liver cancer cells demonstrated that the compound's structural modifications could lead to enhanced anticancer activity. The study used MTT assays to establish dose-response relationships .

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of pyrazole precursors followed by nitro-group introduction and thiazole coupling. Key steps include:

  • Cyclocondensation: Use ethyl acetoacetate and phenylhydrazine derivatives under reflux in ethanol (80–90°C) to form the pyrazole core .
  • Nitro-group introduction: Controlled nitration with nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .
  • Thiazole coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-carboxylic acid and 2-aminothiazole in anhydrous DMF at room temperature .
    Critical Parameters:
  • Temperature: Higher temperatures (>100°C) during cyclocondensation lead to side products like thiadiazoles .
  • pH: Neutral conditions during coupling prevent hydrolysis of the carboxamide bond .
    Yield Optimization: Pilot studies report 60–75% yields when using inert atmospheres (N₂) and stoichiometric control of nitrating agents .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectral Analysis:
    • IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹, asymmetric stretching) and carboxamide (1680–1640 cm⁻¹, C=O) groups .
    • NMR: ¹H NMR in DMSO-d₆ resolves thiazole protons (δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms carboxamide carbonyl (δ 165–170 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) reveals planar pyrazole-thiazole conjugation and nitro-group orientation. Data collected at 100K with Mo-Kα radiation (λ = 0.71073 Å) .
    Validation: Cross-reference elemental analysis (C, H, N) with computational values (e.g., Gaussian 09) to confirm purity >98% .

Advanced Research Questions

Q. How do electronic effects of the nitro and thiazole substituents influence the compound’s reactivity and stability?

Methodological Answer:

  • Nitro Group: Strong electron-withdrawing effect increases electrophilicity at the pyrazole C-3 position, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Thiazole Ring: The sulfur atom enhances π-stacking in biological systems but reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .
    Stability Studies:
  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, attributed to nitro-group exothermicity .
  • Hydrolytic Stability: Susceptible to base-mediated hydrolysis (pH >10) at the carboxamide bond; use buffered solutions (pH 6–8) for biological assays .

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2). Key findings:
    • The nitro group forms hydrogen bonds with Arg120, while the thiazole ring engages in hydrophobic interactions with Val89 .
    • Docking scores (ΔG ≈ −9.2 kcal/mol) suggest moderate affinity, validated by in vitro COX-2 inhibition (IC₅₀ = 12.5 µM) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess complex stability. RMSD <2.0 Å indicates stable binding .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions: Differences in solvent (DMSO concentration ≤1% recommended) or cell lines (use standardized models like HepG2 or MCF-7) .
  • Metabolic Stability: Assess microsomal stability (e.g., human liver microsomes) to identify rapid degradation (t₁/₂ <30 min) that skews in vitro results .
    Resolution Strategy:
  • Dose-Response Curves: Use 8-point dilutions and triplicate measurements to minimize variability .
  • Structural Analog Comparison: Compare with derivatives lacking the nitro group (e.g., 1-Methyl-4-amino analogs) to isolate pharmacophoric contributions .

Q. What are the mechanistic insights into its role as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Screen against kinase panels (e.g., KinomeScan) to identify targets. Preliminary data suggest inhibition of JAK2 (IC₅₀ = 8.7 µM) and ABL1 (IC₅₀ = 15.3 µM) .
  • Mechanistic Studies:
    • ATP-Competitive Binding: Use radiolabeled ATP ([γ-³²P]ATP) to confirm competitive inhibition in kinase assays .
    • Resistance Mutations: Introduce T315I mutations in ABL1; observe 10-fold reduced potency, indicating binding dependency on the gatekeeper residue .

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